molecular formula C24H49NO3 B8101426 C6 Dihydroceramide

C6 Dihydroceramide

Cat. No.: B8101426
M. Wt: 399.7 g/mol
InChI Key: VUMHYWBWYSPQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C6 Dihydroceramide (d18:0/6:0) is a sphingolipid characterized by a sphinganine backbone (d18:0) and a hexanoyl (6:0) fatty acid chain. Its molecular formula is C₂₄H₄₉NO₃, with a molecular weight of 399.65 g/mol . Unlike ceramides, dihydroceramides lack the 4,5-trans double bond in the sphingoid base, rendering them biologically inactive in processes requiring ceramide-mediated signaling, such as apoptosis . This compound is widely used as a research tool to study sphingolipid metabolism, enzyme specificity, and metabolic diseases .

Properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMHYWBWYSPQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: C6 Dihydroceramide can be synthesized through the acylation of sphinganine with hexanoic acid. The reaction typically involves the use of ceramide synthase enzymes, which catalyze the transfer of the fatty acid to the amine group of sphinganine. The reaction conditions often include the presence of co-factors such as coenzyme A and ATP, and it is carried out in an aqueous medium at physiological pH .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using recombinant ceramide synthase enzymes. The process is optimized for high yield and purity, often involving the use of bioreactors and continuous monitoring of reaction conditions. The product is then purified using chromatographic techniques to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: C6 Dihydroceramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Ceramide: Formed by the oxidation of this compound.

    Dihydrosphingosine: Formed by the reduction of this compound.

    Dihydrosphingomyelin and Dihydroglucosylceramides: Formed by substitution reactions.

Scientific Research Applications

Cancer Research and Therapeutics

C6 Dihydroceramide has been extensively studied for its role in cancer therapies due to its ability to induce apoptosis in cancer cells while sparing normal cells.

Case Studies

  • Ovarian Cancer : In a study focusing on recurrent ovarian cancer, researchers evaluated the effects of this compound in conjunction with HDACIs. The results indicated a marked increase in apoptosis rates compared to treatments with HDACIs alone .
  • Breast Cancer : Another study demonstrated that this compound enhanced reactive oxygen species (ROS) levels and shifted the Bax:Bcl-2 ratio significantly in MDA-MB-231 breast cancer cells, indicating its potential as a therapeutic agent against breast cancer .

Immune Modulation

This compound has also been implicated in enhancing immune responses, particularly through its effects on phagocytic activity.

Kupffer Cells Activation

Research indicates that this compound increases the phagocytic activity of Kupffer cells, which are liver macrophages crucial for immune response. By elevating endogenous ceramide levels through a sphingosine-recycling pathway, it enhances phagocytosis . This property suggests potential applications in immunotherapy and enhancing host defenses against tumors.

Dermatological Applications

Recent studies have explored the use of this compound in treating skin conditions, particularly cutaneous T-cell lymphoma (CTCL).

Efficacy Against CTCL

In vitro studies have shown that this compound significantly reduces cell viability in CTCL cell lines while exhibiting minimal toxicity to normal keratinocytes. This selective cytotoxicity highlights its potential as a targeted therapy for skin lymphomas .

Cardiovascular Research

This compound's role extends into cardiovascular health, where it serves as an inactive analog compared to ceramides that affect cardiac contractility.

Impact on Myocytes

Studies indicate that this compound does not adversely affect myocyte contractility or calcium transients, suggesting a protective role against ceramide-induced cardiac dysfunction . This characteristic positions it as a potential therapeutic agent for managing cardiac conditions associated with ceramide accumulation.

Summary of Key Findings

The following table summarizes key findings from various studies on this compound:

Application AreaKey FindingsReferences
Cancer ResearchEnhances apoptosis when combined with HDACIs; alters AKT signaling ,
Immune ModulationIncreases phagocytic activity of Kupffer cells
Dermatological ApplicationsReduces viability in CTCL cell lines without affecting normal cells
Cardiovascular ResearchDoes not impair myocyte function; may protect against cardiac dysfunction

Mechanism of Action

C6 Dihydroceramide exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between C6 Dihydroceramide and related compounds:

Compound Backbone Fatty Acid Chain Double Bond (4,5) Molecular Weight (g/mol)
This compound Sphinganine (d18:0) C6:0 Absent 399.65
C6 Ceramide Sphingosine (d18:1) C6:0 Present 397.63
C2 Dihydroceramide Sphinganine (d18:0) C2:0 Absent 311.47
C8 Dihydroceramide Sphinganine (d18:0) C8:0 Absent 427.71
C16 Ceramide Sphingosine (d18:1) C16:0 Present 537.90

Key Observations :

  • Backbone : The absence of the 4,5-double bond in dihydroceramides distinguishes them from ceramides, impacting interactions with enzymes like ceramidase and dihydroceramide desaturase (DEGS1) .
  • Acyl Chain Length : Shorter chains (e.g., C2, C6) increase solubility but reduce membrane integration compared to longer chains (e.g., C16, C24) .

Enzymatic Processing

  • Ceramidase Specificity : Ceramidase hydrolyzes ceramide 10-fold faster than dihydroceramide, limiting the latter’s conversion to bioactive sphingosine .
  • Dihydroceramide Desaturase (DEGS1) : This enzyme introduces the 4,5-double bond to convert dihydroceramide to ceramide. Inhibitors like C8-CPPC block this step, leading to dihydroceramide accumulation .
Table: Functional Differences in Disease Contexts
Compound Role in Apoptosis Metabolic Impact Disease Associations
This compound Inactive Modulates insulin resistance Type 2 diabetes
C6 Ceramide Pro-apoptotic Promotes lipotoxicity Neurodegeneration, cancer
C24:0 Dihydroceramide Cytotoxic Induces insulin resistance T-cell leukemia, diabetes
C16 Ceramide Pro-apoptotic Triggers mitochondrial dysfunction Cardiovascular diseases

Key Findings :

  • Insulin Resistance : this compound and longer-chain species (e.g., C24:0) reduce insulin sensitivity in vitro and in vivo, likely through ER stress pathways .
  • Cytotoxicity : Longer-chain dihydroceramides (e.g., C22:0, C24:0) exhibit mixed cytotoxicity in leukemia cells, while shorter chains (C6) show minimal effects .
  • Neuroprotection : Dihydroceramide accumulation (via DEGS1 inhibition) enhances autophagy and reduces amyloid-β levels in Alzheimer’s models, unlike ceramides .

Biological Activity

C6 dihydroceramide (C6-DH-Cer) is a short-chain sphingolipid that has garnered attention for its biological activities, particularly in cancer research and cellular signaling. This article provides a comprehensive overview of the biological activity of C6-DH-Cer, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Overview of this compound

C6-DH-Cer is a precursor to ceramide and plays a crucial role in sphingolipid metabolism. It is synthesized from sphinganine and can be converted into various complex sphingolipids. The unique properties of C6-DH-Cer make it a subject of interest in studies related to apoptosis, cancer therapy, and immune response modulation.

  • Apoptotic Induction :
    • C6-DH-Cer has been shown to enhance apoptosis in cancer cells. In studies involving breast cancer cell lines (e.g., MDA-MB-231), C6-DH-Cer treatment resulted in significant cell rounding and decreased viability, suggesting its role as an apoptotic agent .
    • The combination of C6-DH-Cer with tamoxifen has been reported to synergistically enhance cytotoxic effects, indicating its potential as an adjunct therapy in resistant cancer types .
  • Phagocytic Activity Enhancement :
    • Research highlighted that C6-ceramide (related to C6-DH-Cer) enhances the phagocytic activity of Kupffer cells, which are liver macrophages crucial for immune function. This effect is mediated through increased levels of endogenous ceramides via a sphingosine-recycling pathway .
  • Metabolic Pathways :
    • Studies indicate that C6-DH-Cer can be metabolized into other sphingolipids such as glucosylceramide (C6-GC) and sphingomyelin (C6-SM). The metabolic fate of C6-DH-Cer varies among different cancer cell lines, influencing their sensitivity to treatments .

Table 1: Summary of Key Studies on this compound

StudyCell TypeFindingsMechanism
Kupffer CellsEnhanced phagocytosisIncreased endogenous ceramides
MDA-MB-231 (Breast Cancer)Decreased viability with C6-DH-CerInduction of apoptosis
Various Cancer LinesSynergistic effects with TSAHDAC inhibition leading to increased apoptosis
HT29 (Colon Cancer)Metabolism to complex sphingolipidsSphingolipid biosynthesis pathways

Detailed Findings from Selected Studies

  • Kupffer Cells : The administration of permeable C6-ceramide led to an increase in phagocytic activity, suggesting its immunomodulatory properties. Cell viability was maintained at concentrations below 10 μM but decreased significantly at higher concentrations .
  • Cancer Cell Lines : In the study involving MDA-MB-231 cells, exposure to 10 μM C6-DH-Cer resulted in a marked decrease in cell viability (55% of control). When combined with tamoxifen, cell viability further dropped to 37%, demonstrating enhanced apoptotic effects .
  • Synergistic Effects with Histone Deacetylase Inhibitors (HDACIs) : The combination of C6-DH-Cer with TSA (Trichostatin A) showed a significant increase in apoptosis across various cancer cell lines. This effect was attributed to the disruption of protein complexes involved in cell survival and proliferation .

Q & A

What is the structural difference between C6 dihydroceramide and ceramide, and how does this affect their biological activity?

This compound (d18:0/6:0) lacks the 4,5-trans double bond present in ceramide, a structural distinction critical to their functional divergence. The absence of this bond renders dihydroceramide unable to inhibit mitochondrial respiratory chain function or directly induce apoptosis, unlike ceramide, which triggers pro-apoptotic signaling. Instead, dihydroceramide regulates autophagy and cell cycle progression . Methodologically, nuclear magnetic resonance (NMR) spectroscopy and lipidomics can validate structural differences and correlate them with functional assays (e.g., measuring autophagy flux via LC3-II/LC3-I ratios).

How can researchers experimentally distinguish the roles of dihydroceramides versus ceramides in apoptosis and autophagy pathways?

Use dihydroceramide desaturase (DEGS1) inhibitors (e.g., XM461/XM462) or genetic knockdown models to block dihydroceramide conversion to ceramide. This allows isolation of dihydroceramide-specific effects. For example, in Alzheimer’s disease models, DEGS1 inhibition increases dihydroceramide levels, reduces amyloid-β secretion, and activates autophagy without ceramide interference . Concurrently, ceramide’s apoptotic role can be studied using ceramide synthase inhibitors or ceramide-specific antibodies in tandem with flow cytometry for apoptosis markers (e.g., Annexin V).

What methodological approaches are recommended for quantifying dihydroceramide species in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Key transitions include m/z 266.28 for dihydroceramide and m/z 264.27 for ceramide, with deuterated standards (e.g., ceramides-d7) for normalization . For serum or plasma, phospholipid liposome delivery systems can mimic in vivo conditions during in vitro assays . Statistical analysis should account for skewed data (median and interquartile ranges) and use multivariate regression to correlate dihydroceramide levels with clinical parameters like insulin sensitivity .

What experimental models are used to study the impact of dihydroceramide accumulation on endoplasmic reticulum (ER) stress in neurodegenerative diseases?

Primary neurons from ALS or Alzheimer’s disease transgenic mice are treated with DEGS1 inhibitors to induce dihydroceramide accumulation. ER stress markers (e.g., GRP78, CHOP) are quantified via immunoblotting, while lipidomics tracks dihydroceramide/ceramide ratios. In juvenile ALS models, patient plasma samples with elevated dihydroceramide levels are analyzed for ER expansion and cell swelling via electron microscopy .

How do circulating dihydroceramide levels correlate with metabolic disorders such as insulin resistance?

Elevated plasma dihydroceramide species (e.g., C18:0, C24:0, C24:1) strongly predict insulin resistance and T2D onset. In vitro, differentiated human myotubes treated with dihydroceramide-loaded liposomes show reduced insulin-stimulated glucose uptake, measured via 2-deoxyglucose assays . Cross-sectional human studies use multivariate models to link dihydroceramide levels to waist circumference and HOMA-IR, controlling for confounders like age and BMI .

How do dihydroceramide desaturase inhibitors modulate autophagy and amyloid-β levels in Alzheimer’s disease models?

DEGS1 inhibitors (XM461/XM462) increase dihydroceramide, which activates autophagy via mTORC1 inhibition (measured by reduced S6K phosphorylation). In APP/PS1 transgenic neurons, this reduces amyloid-β secretion, quantified via ELISA. Autophagic flux is confirmed using lysosomal inhibitors (e.g., bafilomycin A1) to accumulate LC3-II .

What strategies can resolve contradictions between in vitro and in vivo data on dihydroceramide-induced insulin resistance?

Discrepancies arise from tissue-specific sphingolipid metabolism. To reconcile findings:

  • Use isotopic tracing (e.g., ¹³C-palmitate) in vivo to track dihydroceramide flux in muscle versus liver.
  • Compare cell-autonomous effects (e.g., myotubes) with systemic outcomes in diet-induced rodent models.
  • Analyze lipid-binding proteins (e.g., FABP4) that may sequester dihydroceramide in circulation, mitigating cellular uptake .

What role does dihydroceramide desaturase (DEGS1) play in sphingolipid metabolism?

DEGS1 catalyzes the final step in ceramide biosynthesis by introducing the 4,5-trans double bond. Its substrate specificity varies; for example, st-H2Cer (C18:0 sphingoid base) is preferentially desaturated over shorter chains . DEGS1 activity is modulated by myristoylation and ER membrane composition, assessed via subcellular fractionation and acyl-biotin exchange assays .

How does the dihydroceramide/ceramide ratio influence cell cycle progression and oxidative stress in neuronal cells?

Elevated dihydroceramide (via DEGS1 inhibition) delays G1/S transition by activating ER stress and autophagy, measured via cyclin D1 suppression and p21 upregulation. In oxidative stress models, dihydroceramide promotes Rac1 compartmentalization to membranes, increasing NADPH oxidase activity and ROS production. These effects are quantified using fluorescent probes (e.g., DCFH-DA) and Rac1-GTP pull-down assays .

What are the challenges in establishing a causal relationship between dihydroceramide levels and disease progression in human studies?

Key challenges include:

  • Temporal ambiguity : Plasma dihydroceramide elevations in T2D may precede clinical diagnosis by years, requiring longitudinal cohorts .
  • Genetic heterogeneity : DEGS1 mutations in ALS patients complicate mechanistic links to dihydroceramide accumulation .
  • Interventional gaps : Few clinical trials target dihydroceramide reduction. Preclinical studies using fenretinide (a DEGS1 inhibitor) provide proof-of-concept but require validation in humans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C6 Dihydroceramide
Reactant of Route 2
Reactant of Route 2
C6 Dihydroceramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.